molecular formula C14H10ClFN2O B11225354 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11225354
M. Wt: 276.69 g/mol
InChI Key: JEYSGENWPNWBMT-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with chloro, fluorophenoxy, dimethyl, and carbonitrile groups

Preparation Methods

The synthesis of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, including nucleophilic aromatic substitution and cross-coupling reactions. One common synthetic route involves the reaction of 5-chloro-2,4-dimethylpyridine-3-carbonitrile with 4-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClFN2O

Molecular Weight

276.69 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C14H10ClFN2O/c1-8-12(7-17)14(18-9(2)13(8)15)19-11-5-3-10(16)4-6-11/h3-6H,1-2H3

InChI Key

JEYSGENWPNWBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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